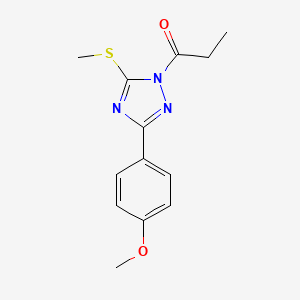
3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family and has been studied for its unique properties and potential therapeutic uses. In
Scientific Research Applications
3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the expression of various proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole has been shown to have other biochemical and physiological effects. Studies have suggested that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole in lab experiments is its potency. The compound has been shown to have potent anti-cancer properties, making it a valuable tool in cancer research. However, one of the limitations of using this compound is its toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, making it important to use caution when handling and using the compound.
Future Directions
There are several future directions for research on 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole. One area of research is in the development of new cancer therapies. The compound has shown promise in preclinical studies and could potentially be used in combination with other anti-cancer drugs to improve treatment outcomes. Another area of research is in the development of new anti-inflammatory and antioxidant therapies. The compound has shown potential in these areas and could be further studied for its therapeutic uses.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, anti-inflammatory properties, and antioxidant properties. The compound has a potent mechanism of action and has shown promise in preclinical studies. However, caution must be used when handling and using the compound due to its toxicity. Future research on this compound could lead to the development of new cancer therapies and anti-inflammatory/antioxidant therapies.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole involves the reaction of 4-methoxyphenylhydrazine with methyl propionate in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then reacted with thioacetic acid to yield the final product. This method has been optimized and can be carried out in a few steps with high yields.
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-11(17)16-13(19-3)14-12(15-16)9-5-7-10(18-2)8-6-9/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDSSNNFJJVHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxy-phenyl)-5-methylsulfanyl-[1,2,4]triazol-1-yl]-propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
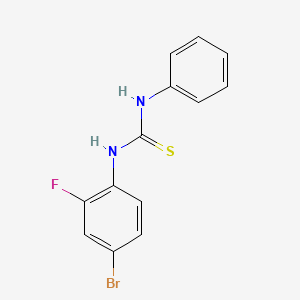
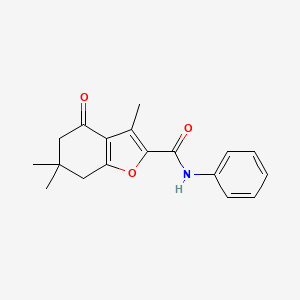
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)
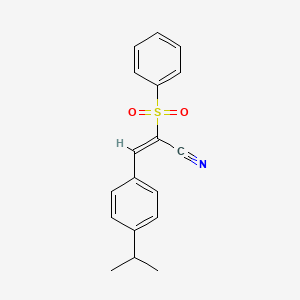
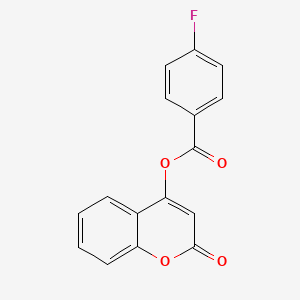
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)
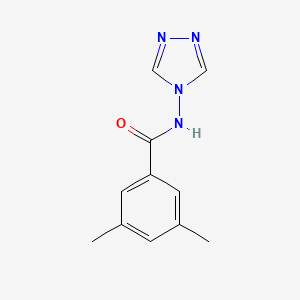
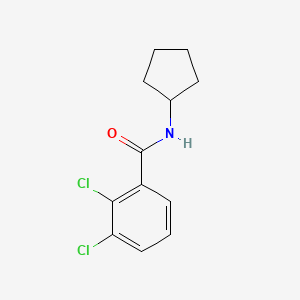
![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)